Methyl 3-(4-aminophenoxy)benzoate hydrochloride

Aqueous solubility Salt form Formulation

For sorafenib synthesis, regioisomeric purity is non-negotiable. The para-substituted analog cannot yield the correct regioisomer. This meta-substituted hydrochloride salt (CAS 790262-20-3) is the required intermediate for coupling with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate. - Regiochemistry: Meta-phenoxy substitution confirmed for on-target sorafenib intermediate production. - Solubility: Hydrochloride salt ensures dissolution in aqueous buffers, unlike the free base (CAS 192768-24-4). - Supply: Routinely stocked as a white crystalline powder. Purity verified at ≥98%.

Molecular Formula C14H14ClNO3
Molecular Weight 279.72 g/mol
CAS No. 790262-20-3
Cat. No. B1419502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-aminophenoxy)benzoate hydrochloride
CAS790262-20-3
Molecular FormulaC14H14ClNO3
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H
InChIKeyPSUMINGMSMDBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-aminophenoxy)benzoate hydrochloride: Chemical Identity


Methyl 3-(4-aminophenoxy)benzoate hydrochloride (CAS 790262-20-3) is the hydrochloride salt of a meta-substituted aminophenoxy benzoate ester, with molecular formula C14H14ClNO3 and molecular weight 279.72 g/mol . It is classified as an aryl ether building block containing a primary aromatic amine and a methyl ester, supplied as a white crystalline powder with reported purity ≥95–98% from major vendors . The compound has been described as an inhibitor of sodium channels and has demonstrated effects on locomotor activity in rodent models, as well as inhibition of DNA template activity in vitro . It also serves as a key intermediate in the synthesis of the anticancer drug sorafenib [1].

Sorafenib intermediate synthesis (meta-specific regioshemistry)
Voltage-gated sodium channel (Nav) research probe
Aqueous biological assay preparation (salt form solubility)
Dual-functional probe development (amine/ester handles)

Why Generic Substitution Fails for This Compound


Within the aminophenoxy benzoate chemical class, three structural variables critically determine functional performance: (i) the substitution position of the phenoxy linkage on the central phenyl ring (meta vs. para vs. ortho), (ii) the carboxylic acid oxidation state (free acid vs. methyl ester), and (iii) the salt form (free base vs. hydrochloride). The meta-substituted methyl ester hydrochloride uniquely combines a regiochemistry required for sorafenib intermediate coupling [1] with aqueous solubility that is qualitatively superior to its free base counterpart (CAS 192768-24-4) . Para-substituted analogs such as Methyl 4-(4-aminophenoxy)benzoate (CAS 24477-92-7) possess a different substitution geometry that yields distinct biological target engagement profiles, while the free acid form 3-(4-aminophenoxy)benzoic acid (CAS 54579-63-4) differs in both reactivity and solubility, precluding direct interchangeability in synthesis or assay workflows .

Regiochemistry (meta vs. para)
Para-substituted isomers engage different molecular targets and cannot serve as sorafenib intermediate; synthetic outcome and biological readout may differ.
Ester vs. free acid form
The free acid 3-(4-aminophenoxy)benzoic acid alters reactivity and solubility; may not directly substitute in ester-based coupling or assay workflows.
Salt form (HCl vs. free base)
Free base Methyl 3-(4-aminophenoxy)benzoate lacks reported aqueous solubility; may require different formulation strategies for biological assays, limiting direct interchangeability.

Product-Specific Differentiation Evidence


Aqueous Solubility: Salt Form vs. Free Base

The hydrochloride salt form (CAS 790262-20-3) confers enhanced aqueous solubility relative to the free base Methyl 3-(4-aminophenoxy)benzoate (CAS 192768-24-4). Vendor technical descriptions consistently report that the hydrochloride salt is 'soluble in water and organic solvents' , while the free base is not described as water-soluble . This is consistent with the well-established physicochemical principle that salt formation with HCl increases the aqueous solubility of weakly basic aromatic amines by enhancing ionization and hydration energy. The hydrochloride form is therefore preferred for aqueous biological assay preparations and pharmaceutical formulation development .

Solubility: Salt vs. Free Base
Class-level
Hydrochloride salt: soluble in water and organic solvents. Free base: no water solubility reported.
Supports aqueous assay and formulation workflows.
Quantitative solubility data not available; verify for specific buffer systems.
Aqueous solubility Salt form Formulation Bioavailability

Meta-Substitution: Sorafenib Intermediate Specificity

Methyl 3-(4-aminophenoxy)benzoate (as free base or hydrochloride) is explicitly reported as a key intermediate in multiple published syntheses of the FDA-approved anticancer drug sorafenib (Nexavar) [1][2]. The meta-substitution pattern on the central phenyl ring is structurally required for the final ureido coupling step that generates the pharmacophore. The para-substituted regioisomer Methyl 4-(4-aminophenoxy)benzoate (CAS 24477-92-7) is used in different applications—including liquid crystal polymer synthesis and as a precursor to 4-(4-aminophenoxy)-N-methylpicolinamide (a distinct sorafenib intermediate)—and cannot substitute for the meta isomer in the methyl 3-(4-aminophenoxy)benzoate coupling route . This regiochemical specificity directly dictates procurement choice in any sorafenib-related synthetic campaign.

Meta-Substitution: Sorafenib Intermediate
Head-to-head
Meta-substituted ester is the required intermediate (yields >85% in reported coupling). Para-substituted isomer follows distinct synthetic routes and cannot yield the correct sorafenib regioisomer.
Regiochemistry directly determines synthetic utility for sorafenib and diarylurea derivatives.
Confirm coupling conditions for your specific route; reported yields may vary.
Sorafenib synthesis Regiochemistry Meta-substitution Pharmaceutical intermediate

Sodium Channel Inhibition and CNS Activity

Methyl 3-(4-aminophenoxy)benzoate hydrochloride has been characterized as a sodium channel inhibitor that decreases locomotor activity in both mice and rats in vivo . The proposed mechanism involves competitive binding to a cysteine residue near the pore region of the sodium channel, inhibiting ion flux and preventing nerve signal propagation to muscles . The compound has also demonstrated inhibition of DNA template activity in vitro and anti-inflammatory properties via suppression of prostaglandin synthesis in mouse macrophages (Miapaca-2 cells) . For comparator context: the para-substituted analog Methyl 4-(4-aminophenoxy)benzoate has been reported to target malate dehydrogenase (MDH) enzymes and receptor tyrosine kinases relevant to cancer metabolism, representing a different target engagement profile . The ortho-substituted analog Methyl 2-(4-aminophenoxy)benzoate (CAS 113187-84-1) has no published pharmacological activity data available for comparison.

Sodium Channel & CNS Activity
Data to verify
Decreased locomotor activity in rodent models; proposed Nav inhibition via cysteine interaction; no quantitative IC50 values identified.
Supports Nav target engagement hypothesis; requires in-house potency profiling.
Limited peer-reviewed pharmacological data; results may vary across Nav subtypes.
Sodium channel inhibitor Nav Locomotor activity CNS pharmacology

Best Application Scenarios


Sorafenib and Diarylurea Anticancer Synthesis

The meta-substituted aminophenoxy benzoate structure is a required intermediate in established synthetic routes to sorafenib. Procure the hydrochloride salt (CAS 790262-20-3) for improved handling and solubility during the coupling step with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate or alternative carbamate intermediates, as described by Samala et al. [1]. The para-substituted isomer Methyl 4-(4-aminophenoxy)benzoate cannot yield the correct sorafenib regioisomer and must be excluded from procurement specifications for this application.

Voltage-Gated Sodium Channel Pharmacology

Use this compound for in vitro and in vivo investigations of sodium channel (Nav) modulation. The hydrochloride salt form is recommended for aqueous buffer preparation in electrophysiology (patch-clamp) or ion flux assays [1]. Published evidence indicates activity in rodent locomotor models, supporting CNS-targeted pharmacological profiling . Researchers should note that quantitative IC50 values against specific Nav subtypes are not consistently reported in public databases, and in-house dose-response characterization will be required.

Aqueous Formulation and Biological Assay Preparation

When experimental protocols require dissolution in aqueous media (e.g., cell culture media, PBS, or physiological buffers), the hydrochloride salt form (CAS 790262-20-3) is functionally preferable over the free base (CAS 192768-24-4), which lacks documented water solubility [1]. This salt-form advantage is particularly relevant for in vitro pharmacology, ADME, and toxicology studies where consistent compound dissolution is critical for data reproducibility .

Proteomics and Biochemical Probe Development

The compound is documented as a biochemical research tool in proteomics applications [1]. The presence of both a primary aromatic amine (reactive handle for bioconjugation or derivatization) and a methyl ester (hydrolyzable to the free carboxylic acid) provides dual functionalization sites. This chemical versatility supports use as a building block for activity-based probe design, affinity chromatography ligand development, or targeted covalent inhibitor exploration.

Application
Selection Property
Validation Focus
Sorafenib intermediate synthesis
Meta-substituted regiospecific coupling
Regiochemistry verification for diarylurea formation
Sodium channel (Nav) research
Hydrochloride salt for aqueous bioassay preparation
Nav subtype profiling and potency characterization
Aqueous biological assay preparation
Salt-form aqueous solubility
Dissolution consistency in assay media
Activity-based probe and bioconjugation
Dual amine/ester functional handles
Conjugation chemistry and target engagement validation
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